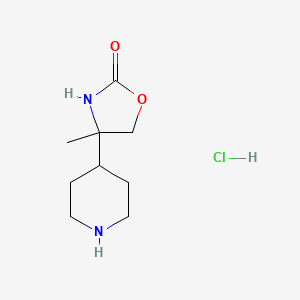
4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The oxazolidinone group is a type of heterocyclic compound that is often found in antibiotics .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxazolidinone group, which is a five-membered ring containing two oxygen atoms . The presence of these functional groups can greatly influence the compound’s reactivity and properties.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing piperidine and oxazolidinone rings are known to undergo a variety of chemical reactions. Piperidines can act as bases, nucleophiles, or ligands in various reactions . Oxazolidinones, on the other hand, can participate in reactions such as ring-opening or act as electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall shape of the molecule, and its size could influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Srivastava et al. (2007) detailed the synthesis of novel methylamino piperidinyl substituted oxazolidinones, demonstrating their efficacy against both susceptible and resistant Gram-positive bacterial strains. The compound showed comparable antibacterial activity to known antibiotics like linezolid and eperezolid, indicating its potential as a novel antibacterial agent (Srivastava et al., 2007).
Oxazolidinone Antibacterial Agents
Research by Zurenko et al. (1996) on novel oxazolidinone analogs, including those related to the core structure of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride, highlighted their broad-spectrum in vitro antibacterial activities. These compounds were effective against a variety of clinically important human pathogens, showcasing their significance in developing new antibacterial treatments (Zurenko et al., 1996).
Mitochondrial Protein Synthesis Inhibition
A study focused on oxazolidinone analogs bearing substituted piperidine revealed that analogs with a methyl group at specific positions exhibited reduced mitochondrial protein synthesis inhibition while retaining good antibacterial potency. This research provides insights into designing oxazolidinone derivatives with minimized side effects, highlighting the importance of structural modifications for therapeutic applications (Renslo et al., 2007).
Piperidine Substituted Oxazolidinones
Shin et al. (2013) synthesized a novel series of piperidine substituted oxazolidinones and evaluated their antibacterial activity against resistant strains of Gram-positive and Gram-negative bacteria. Their findings underscore the potential of structurally modified piperidine derivatives in overcoming antibiotic resistance, pointing towards the versatility of 4-Methyl-4-(piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride as a scaffold for antibacterial drug development (Shin et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
4-methyl-4-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-9(6-13-8(12)11-9)7-2-4-10-5-3-7;/h7,10H,2-6H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTFDPVIRRDLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

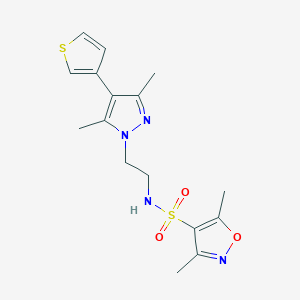
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide](/img/structure/B2572858.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2572859.png)
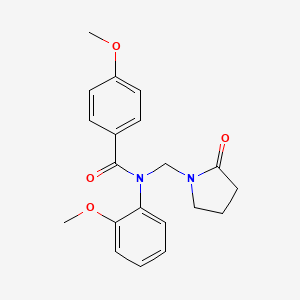
![3-(1H-Indol-3-yl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2572863.png)
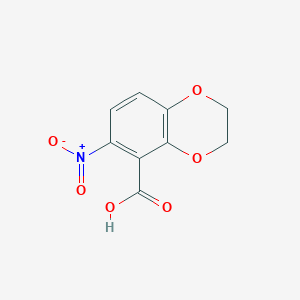
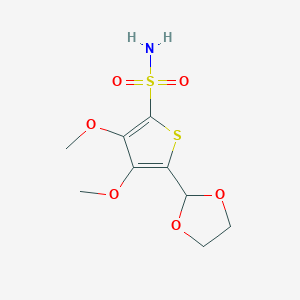
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2572867.png)
![N-(4-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2572869.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2572870.png)
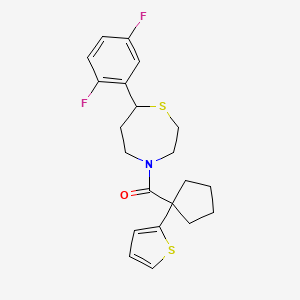
![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)
![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2572873.png)